molecular formula C15H20N6O2S B2958746 6-(4-methanesulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021248-82-7

6-(4-methanesulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2958746
CAS No.: 1021248-82-7
M. Wt: 348.43
InChI Key: XNTJIWDRBOOSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-methanesulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine features a pyridazine core substituted at position 6 with a 4-methanesulfonylpiperazine group and at position 3 with an N-(6-methylpyridin-2-yl)amine moiety. The 6-methylpyridin-2-yl substituent may facilitate π-π stacking interactions in biological targets, a common feature in kinase inhibitors and receptor modulators .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-12-4-3-5-13(16-12)17-14-6-7-15(19-18-14)20-8-10-21(11-9-20)24(2,22)23/h3-7H,8-11H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJIWDRBOOSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Methanesulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine, also known by its CAS number 1021248-82-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The molecular formula of the compound is C15H20N6O2SC_{15}H_{20}N_{6}O_{2}S, with a molecular weight of 356.43 g/mol. The structure features a pyridazine core substituted with a piperazine moiety and a methanesulfonyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H20N6O2S
Molecular Weight356.43 g/mol
CAS Number1021248-82-7
MDL NumberMFCD05260874

Research indicates that compounds similar to this compound often target various biological pathways, including those involved in cell signaling and proliferation. The presence of the piperazine and pyridazine rings suggests potential interactions with receptors or enzymes involved in these pathways.

Anticancer Activity

A notable study evaluated the anticancer properties of similar pyridazine derivatives, revealing significant inhibition of cell proliferation in various cancer cell lines. For instance, compounds that share structural similarities with our target compound have shown efficacy against A431 vulvar epidermal carcinoma cells, suggesting that the target compound may also possess anticancer properties .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyridazine derivatives. The inhibition of bacterial growth has been documented in compounds with similar functional groups, indicating that our compound may exhibit antibacterial properties as well .

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that derivatives with similar structures inhibited tumor growth by affecting key signaling pathways associated with cancer progression. For example, combinations of related compounds have shown enhanced effects when used alongside established chemotherapeutics, indicating potential for synergistic effects .
  • Inhibition of Enzymatic Activity : Research on enzyme inhibitors has highlighted the role of sulfonamide groups in enhancing binding affinity to target enzymes, which could be relevant for our compound's biological activity against specific targets within cancer or infectious disease pathways .

Recent Studies

Recent investigations into the biological activity of related compounds have focused on their ability to modulate key cellular processes:

  • Cell Proliferation : Studies suggest that modifications in the piperazine ring can significantly alter the antiproliferative effects on cancer cells.
  • Signal Transduction : Compounds with similar structures have been shown to interfere with MAPK signaling pathways, crucial for cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridazine- and pyridine-based analogues, highlighting structural variations and associated biological activities:

Compound Name Molecular Weight Core Structure Substituents Biological Activity Key Findings
Target Compound 376.42 g/mol Pyridazine 6-(4-methanesulfonylpiperazine), 3-N-(6-methylpyridin-2-yl) Not specified (Inferred: Kinase/Receptor modulator) Hypothesized enhanced solubility and metabolic stability due to sulfonyl group
BPN-15606 (Compound 1) ~450 g/mol Pyridazine 6-methoxy-5-(4-methylimidazol-1-yl)pyridine, 4-methyl, N-(1-(4-fluorophenyl)ethyl) Gamma-secretase modulator (GSM) Potent Aβ42-lowering activity in Alzheimer’s models; substituents optimize blood-brain barrier penetration
DIMN ~350 g/mol Nicotinamide 6-(3,4-dihydroisoquinolin-2-yl), N-(6-methylpyridin-2-yl) Anti-androgen High in vitro affinity for androgen receptor; derivatives (7AU, 7BB) show improved efficacy
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine 251.29 g/mol Pyridazine 6-pyrazole, 3-N-(4-methylphenyl) Crystallography study Two independent molecules per unit cell; hydrogen bonding influences packing
Compound 47 439.50 g/mol Imidazopyridazine 6-(3-methylsulfinylphenyl), N-(3-methylsulfonylphenyl) Antimalarial 95.1% purity; moderate activity against Plasmodium falciparum (IC₅₀ ~100 nM)

Key Structural Differences and Implications

  • Piperazine vs.
  • Sulfonyl vs. Sulfinyl/Methyl Groups : The methanesulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bonding capacity compared to methylsulfinyl (Compound 47) or methyl (BPN-15606) groups, which may enhance receptor affinity .
  • Pyridin-2-yl vs. Phenyl Substituents : The 6-methylpyridin-2-yl group in the target compound introduces nitrogen-mediated hydrogen bonding, unlike purely hydrophobic phenyl groups in analogues like DIMN .

Research Findings and Pharmacological Insights

Anti-Androgen Analogues ()

Compounds like DIMN and MEL-3 demonstrate that pyridine/pyridazine cores with aromatic substituents are effective in blocking androgen receptor signaling. The target compound’s piperazine-sulfonyl group may reduce off-target effects compared to DIMN’s isoquinoline moiety .

Gamma-Secretase Modulators ()

BPN-15606 and analogues highlight the importance of methoxy and imidazole groups in modulating Aβ42 production. The target compound’s sulfonyl-piperazine could offer alternative pharmacokinetic advantages, such as reduced hepatic clearance .

Antimalarial Imidazopyridazines ()

Compound 47’s methylsulfonylphenyl group correlates with antimalarial activity, suggesting the target compound’s sulfonyl group may similarly enhance efficacy against parasitic targets .

Benzodiazepine Receptor Ligands (–16)

Imidazo[1,2-b]pyridazines with methoxybenzylamino groups show high affinity for benzodiazepine receptors. The target compound’s pyridazine core and flexible piperazine could be optimized for central nervous system targets .

Q & A

Q. What are the key synthetic pathways for 6-(4-methanesulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperazine derivatives are often sulfonylated using methanesulfonyl chloride, followed by coupling with pyridazine/pyridine intermediates. Intermediates are characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Key steps include verifying the methanesulfonyl group (δ ~3.3 ppm in 1^1H NMR for -SO2_2CH3_3) and confirming pyridazine/pyridine connectivity through 13^{13}C NMR and high-resolution MS .

Q. What analytical methods are critical for confirming the molecular structure and purity of this compound?

HPLC (≥98% purity), 1^1H/13^{13}C NMR (to confirm substituent positions), and ESI-MS (for molecular ion verification) are essential. For example, the methanesulfonyl group produces distinct MS peaks (e.g., [M + H]+^+ at m/z ~452 in similar compounds). Crystallographic data (e.g., X-ray diffraction) may resolve ambiguities in molecular conformation, as seen in pyridazine derivatives .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should include kinase inhibition assays (due to pyridazine’s affinity for ATP-binding pockets) and cell viability assays (e.g., MTT on cancer lines). For example, structurally related compounds show antileukemic activity via 3D-QSAR modeling, highlighting the importance of substituent bulk and electronic effects .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be systematically addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Use LC-MS/MS to track metabolite formation and microsomal stability assays to assess hepatic clearance. If in vitro activity is lost in vivo, consider structural modifications (e.g., adding methyl groups to pyridine for metabolic resistance) .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

Apply structure-activity relationship (SAR) studies by systematically varying substituents. For instance:

  • Replace the 6-methylpyridin-2-yl group with electron-withdrawing groups (e.g., -CF3_3) to enhance kinase selectivity.
  • Modify the methanesulfonylpiperazine moiety to reduce off-target binding (e.g., cyclohexyl substitution lowers hERG channel affinity) .

Q. How can computational methods predict binding modes and guide experimental design?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) can model interactions with targets like Aurora kinases. Validate predictions with surface plasmon resonance (SPR) or ITC to measure binding kinetics. For example, pyridazine derivatives show π-π stacking with kinase hinge regions .

Q. What experimental designs resolve contradictions in reported mechanism-of-action studies?

Use knockout cell lines (CRISPR/Cas9) to confirm target dependency. If a compound shows inconsistent IC50_{50} values across studies, standardize assay conditions (e.g., ATP concentration in kinase assays). Cross-validate findings with phosphoproteomics to identify downstream signaling changes .

Q. How can synthetic yields be improved without compromising purity?

Optimize reaction conditions via DoE (Design of Experiments) . For example:

  • Increase coupling reaction yields by using Pd0^0 catalysts (e.g., Pd(PPh3_3)4_4) under inert atmospheres.
  • Purify via preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to remove sulfonamide byproducts .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Use Sprague-Dawley rats for preliminary PK studies (plasma half-life, bioavailability). For CNS-targeted applications, assess blood-brain barrier penetration via brain-to-plasma ratio measurements. Toxicity screening should include hERG inhibition assays and hepatocyte cytotoxicity tests .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference NMR assignments with crystallographic data (e.g., CCDC entries) to resolve structural ambiguities .
  • Advanced SAR : Use Free-Wilson analysis to quantify substituent contributions to bioactivity .
  • Stereochemical Considerations : Chiral intermediates (e.g., piperazine derivatives) require chiral HPLC or CD spectroscopy for enantiopurity verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.